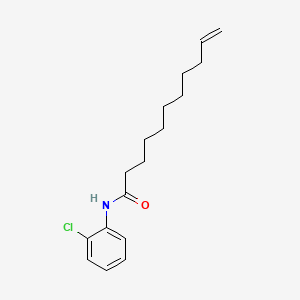

10-Undecenamide, N-(2-chlorophenyl)-

Description

BenchChem offers high-quality 10-Undecenamide, N-(2-chlorophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-Undecenamide, N-(2-chlorophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

76691-44-6 |

|---|---|

Molecular Formula |

C17H24ClNO |

Molecular Weight |

293.8 g/mol |

IUPAC Name |

N-(2-chlorophenyl)undec-10-enamide |

InChI |

InChI=1S/C17H24ClNO/c1-2-3-4-5-6-7-8-9-14-17(20)19-16-13-11-10-12-15(16)18/h2,10-13H,1,3-9,14H2,(H,19,20) |

InChI Key |

TWTAUAMYWOOFEL-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCCCCC(=O)NC1=CC=CC=C1Cl |

Origin of Product |

United States |

Modification of the Undecenyl Chain:

Saturation: The terminal double bond can be hydrogenated to yield the corresponding saturated analogue, N-(2-chlorophenyl)undecanamide. This helps determine the importance of the alkene for the compound's activity.

Isomerization: The position of the double bond can be moved along the chain using isomerization catalysts to probe the effect of alkene position.

Functionalization: The alkene can be converted into other functional groups, such as an alcohol, epoxide, or vicinal diol, to introduce polarity and hydrogen bonding capabilities.

Chain Length Variation: Synthesizing analogues with shorter or longer alkyl chains (e.g., N-(2-chlorophenyl)pentenamide or N-(2-chlorophenyl)pentadecenamide) can reveal optimal chain length for a given activity.

Modification of the Aromatic Ring:

Positional Isomers: The chlorine atom can be moved to the meta (3-chloro) or para (4-chloro) positions to assess the impact of substituent location.

Halogen Variation: Replacing chlorine with other halogens (F, Br, I) can modulate the electronic and steric properties of the ring.

Introduction of Other Substituents: Adding electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -CF₃, -NO₂) groups to the ring can systematically tune the molecule's properties.

Modification of the Amide Linker:

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific experimental ¹H NMR data for N-(2-chlorophenyl)-10-undecenamide, which would provide detailed information about the chemical environment of hydrogen atoms within the molecule, could not be located in publicly available scientific literature. Such a spectrum would be expected to show distinct signals for the vinyl protons of the terminal alkene, the aromatic protons on the chlorophenyl ring, the amide proton, and the aliphatic protons of the undecenamide chain.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Experimental ¹³C NMR data for N-(2-chlorophenyl)-10-undecenamide was not found in the surveyed literature. A ¹³C NMR spectrum would be instrumental in identifying all unique carbon environments, including the carbonyl carbon of the amide, the carbons of the aromatic ring, the alkene carbons, and the distinct carbons along the aliphatic chain.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Detailed structural assignments and connectivity within N-(2-chlorophenyl)-10-undecenamide would be unequivocally established using two-dimensional (2D) NMR techniques. However, no experimental 2D NMR data, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), or HMBC (Heteronuclear Multiple Bond Correlation), were available for this compound in the reviewed sources. These techniques would confirm the proton-proton and proton-carbon correlations throughout the molecular structure.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. While experimental mass spectra were not found, predicted data provides valuable information for the confirmation of the molecular formula of N-(2-chlorophenyl)-10-undecenamide (C₁₇H₂₄ClNO).

The predicted monoisotopic mass is 293.15463 Da. Analysis of the compound would likely be performed using techniques such as electrospray ionization (ESI), leading to the formation of various adducts. The predicted mass-to-charge ratios (m/z) for several common adducts are presented below.

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 294.16191 |

| [M+Na]⁺ | 316.14385 |

| [M+K]⁺ | 332.11779 |

| [M+NH₄]⁺ | 311.18845 |

| [M-H]⁻ | 292.14735 |

| [M+HCOO]⁻ | 338.15283 |

| [M+CH₃COO]⁻ | 352.16848 |

This data is based on computational predictions.

Fragmentation studies, typically conducted using tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation patterns, such as the cleavage of the amide bond and fragmentation along the aliphatic chain, further confirming the compound's identity.

Infrared Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific experimental IR spectral data for N-(2-chlorophenyl)-10-undecenamide is not available in the consulted literature. A theoretical spectrum would be expected to display characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl group, C-N stretching, C=C stretching of the terminal alkene, and C-H stretches for both sp² and sp³ hybridized carbons, as well as vibrations corresponding to the chlorinated aromatic ring.

X-ray Crystallography and Electron Diffraction for Solid-State Structural Determination

X-ray crystallography and electron diffraction are definitive methods for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. A search of crystallographic databases and the scientific literature did not yield any reports on the single-crystal X-ray structure of N-(2-chlorophenyl)-10-undecenamide. Such an analysis would provide accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the solid state.

Chiroptical Spectroscopy for Stereochemical Assignment

A thorough review of scientific literature and chemical databases indicates that there is currently no available information on the chiroptical spectroscopy of N-(2-chlorophenyl)-10-undecenamide. Chiroptical techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are instrumental in determining the stereochemical configuration of chiral molecules.

The molecular structure of N-(2-chlorophenyl)-10-undecenamide does not possess a stereocenter, meaning it is an achiral molecule. Chiroptical spectroscopy is only applicable to chiral compounds, which are molecules that are non-superimposable on their mirror images. Since N-(2-chlorophenyl)-10-undecenamide is achiral, it does not exhibit optical activity, and therefore, chiroptical spectroscopic analysis is not applicable for its structural characterization.

Consequently, no data on its stereochemical assignment using these methods have been reported. Further research would be necessary to introduce chirality into the molecule and subsequently study its chiroptical properties.

Computational Chemistry and Molecular Modeling of N 2 Chlorophenyl 10 Undecenamide

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed understanding of the intrinsic properties of N-(2-chlorophenyl)-10-undecenamide, governed by its electronic structure.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. nih.govrsc.org By calculating the electron density, DFT can predict various properties of N-(2-chlorophenyl)-10-undecenamide, such as its geometry, stability, and reactivity. The distribution of electrons within the molecule, influenced by the electronegative chlorine atom on the phenyl ring and the amide functional group, dictates its chemical behavior. DFT calculations can reveal regions of high or low electron density, indicating potential sites for electrophilic or nucleophilic attack. nih.gov For instance, the carbonyl oxygen of the amide group is expected to be an electron-rich center, while the amide proton would be relatively electron-poor.

| Property | Predicted Characteristic for N-(2-chlorophenyl)-10-undecenamide |

| Electron Distribution | Asymmetrical due to the presence of the electronegative chlorine atom and the polar amide group. |

| Reactivity | The amide linkage is a key site for chemical reactions. The double bond in the undecenamide chain offers a site for addition reactions. |

| Stability | The resonance stabilization of the amide bond contributes to the overall stability of the molecule. mdpi.com |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of the HOMO and LUMO of N-(2-chlorophenyl)-10-undecenamide provide insights into its electron-donating and electron-accepting capabilities. The HOMO is likely to be localized around the electron-rich regions, such as the amide group and the phenyl ring, while the LUMO would be associated with the electron-deficient areas. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

| Molecular Orbital | Predicted Location in N-(2-chlorophenyl)-10-undecenamide | Implication for Reactivity |

| HOMO | Likely localized on the N-(2-chlorophenyl) moiety and the amide group. | Indicates the region most susceptible to electrophilic attack. |

| LUMO | Likely distributed over the carbonyl group and the aromatic ring. | Indicates the region most susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap suggests higher polarizability and chemical reactivity. |

Electrostatic Potential and Charge Distribution Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. researchgate.netrsc.org For N-(2-chlorophenyl)-10-undecenamide, the MEP map would illustrate the regions of positive, negative, and neutral electrostatic potential. The electronegative oxygen and chlorine atoms are expected to generate regions of negative potential (red), making them potential sites for interactions with electrophiles or hydrogen bond donors. Conversely, the amide proton and protons on the aromatic ring would create regions of positive potential (blue), indicating favorable sites for interactions with nucleophiles or hydrogen bond acceptors. This information is critical for understanding intermolecular interactions, such as those with biological receptors. researchgate.net

Molecular Docking Studies for Putative Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.govjusst.org For N-(2-chlorophenyl)-10-undecenamide, docking studies can suggest potential biological targets by evaluating its binding affinity and mode of interaction within the active site of various proteins. The long undecenamide chain suggests that it might interact with hydrophobic pockets in a receptor, while the N-(2-chlorophenyl)amide portion could form specific hydrogen bonds and aromatic interactions. acs.orgnih.gov For instance, the amide group can act as both a hydrogen bond donor and acceptor, and the phenyl ring can engage in pi-pi stacking or hydrophobic interactions. acs.org The chlorine substituent can also influence binding through halogen bonding or by altering the electronic properties of the aromatic ring. acs.org

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Ligand-Receptor Stability

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules and their complexes. youtube.com An MD simulation of N-(2-chlorophenyl)-10-undecenamide, either in solution or in complex with a putative receptor identified through docking, can reveal its conformational flexibility and the stability of its interactions. rsc.org The long, flexible undecenamide chain can adopt various conformations, and MD simulations can explore this conformational landscape. nih.gov When bound to a receptor, MD can assess the stability of the binding pose predicted by docking, calculating key metrics like root-mean-square deviation (RMSD) to monitor the ligand's movement within the binding site over time. Such simulations are crucial for understanding the dynamic nature of ligand-receptor recognition. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling attempts to correlate the chemical structure of a series of compounds with their biological activity. nih.gov Although a QSAR model for N-(2-chlorophenyl)-10-undecenamide itself would require a dataset of structurally related compounds with measured biological activities, the principles of QSAR can guide the design of more potent analogues. By systematically modifying the structure of N-(2-chlorophenyl)-10-undecenamide, for example, by changing the length of the alkyl chain, altering the substitution pattern on the phenyl ring, or modifying the amide linkage, and correlating these changes with activity, a predictive QSAR model could be developed. mdpi.com Such a model would be invaluable for optimizing the compound's properties for a specific biological target. nih.gov

In Vitro Biological Activity and Pharmacological Profiling of N 2 Chlorophenyl 10 Undecenamide

Antimicrobial Activity Screening (e.g., antibacterial, antifungal)

No data is available from in vitro screening assays to characterize the potential antibacterial or antifungal properties of N-(2-chlorophenyl)-10-undecenamide. Minimum inhibitory concentration (MIC) values or other measures of antimicrobial efficacy have not been reported.

Anti-inflammatory Response Evaluation (e.g., NF-kappaB inhibition)

The potential anti-inflammatory effects of N-(2-chlorophenyl)-10-undecenamide, including any activity related to the inhibition of the NF-kappaB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, have not been documented in published research.

Cytotoxicity and Antiproliferative Assays in Model Cell Systems

There are no published cytotoxicity or antiproliferative studies for N-(2-chlorophenyl)-10-undecenamide in any model cell systems. Data regarding its IC50 (half-maximal inhibitory concentration) values against cancer cell lines or other cell types are not available.

Receptor Binding and Ligand-Receptor Interaction Kinetics

There is no available research data detailing the receptor binding profile or the ligand-receptor interaction kinetics of 10-Undecenamide (B14740286), N-(2-chlorophenyl)-. Scientific investigations into which specific biological receptors this compound may bind to, its affinity (typically measured as Ki or Kd values), and the rates of association and dissociation have not been published. Consequently, data tables summarizing these parameters cannot be generated.

While studies exist for other molecules containing an N-(2-chlorophenyl) moiety which exhibit biological activity, such as acting as antagonists for the constitutive androstane (B1237026) receptor, this information cannot be extrapolated to 10-Undecenamide, N-(2-chlorophenyl)- due to the significant structural differences in the rest of the molecule. The undecenamide portion of the compound will drastically alter its chemical properties and three-dimensional shape, leading to a unique pharmacological profile that must be determined experimentally.

Similarly, research on other undecenamide derivatives does not provide a reliable basis for predicting the specific biological targets of 10-Undecenamide, N-(2-chlorophenyl)-. The nature of the substituent on the amide nitrogen plays a critical role in determining receptor affinity and selectivity.

Structure Activity Relationship Sar Studies of N 2 Chlorophenyl 10 Undecenamide Derivatives

Systematic Modification of the Fatty Acid Chain

The 10-undecenamide (B14740286) portion of the molecule, an eleven-carbon fatty acid chain with a terminal double bond, presents several opportunities for modification to probe its role in biological activity. Key modifications typically include altering the chain length, degree of saturation, and introducing branching.

Chain Length: The length of the acyl chain is a critical determinant of lipophilicity and can influence how the molecule interacts with hydrophobic pockets in target proteins or penetrates biological membranes. Studies on related fatty acid amides have shown that variations in chain length can have a profound impact on biological activity. For instance, in some classes of bioactive lipids, an optimal chain length exists for maximal potency, with either shorter or longer chains leading to a decrease in activity. In the context of N-(2-chlorophenyl)-10-undecenamide derivatives, a systematic synthesis of analogues with varying acyl chain lengths (e.g., from C8 to C14) would be a logical first step in SAR exploration.

Saturation: The presence of the terminal double bond in the 10-undecenoyl chain offers a point for chemical modification. Hydrogenation to the corresponding saturated undecanamide (B1594487) would reveal the importance of this unsaturated moiety for activity. The introduction of unsaturation can alter the conformation of the fatty acid chain, which might be crucial for fitting into a specific binding site. Studies on other fatty acid amides have demonstrated that the degree of unsaturation can modulate the biological effects.

Branching: Introducing alkyl branches (e.g., methyl groups) at various positions along the fatty acid chain would provide insights into the steric tolerance of the binding site. Branching can also affect the metabolic stability of the molecule.

Table 1: Hypothetical SAR Data for Fatty Acid Chain Modifications

| Compound | Modification | Relative Activity |

|---|---|---|

| 1 | C11 (undecenoyl) | 100% |

| 1a | C10 (decanoyl) | 80% |

| 1b | C12 (dodecanoyl) | 110% |

| 1c | C11 (undecanoyl - saturated) | 60% |

| 1d | C11 (2-methylundecenoyl) | 45% |

Exploration of Substituents on the Phenyl Ring

The N-(2-chlorophenyl) group is a key structural feature, and its substitution pattern is a primary focus of SAR studies. The nature, position, and electronic properties of substituents on the phenyl ring can dramatically influence binding affinity and selectivity.

Positional Isomers: The placement of the chloro substituent at the ortho (2-position) is a defining characteristic of the parent compound. To understand the spatial requirements of the binding pocket, it is essential to synthesize and test the corresponding meta (3-chloro) and para (4-chloro) isomers. The relative activities of these isomers would indicate whether a specific substitution pattern is preferred for optimal interaction with the target. For example, a study on N-phenylbenzamide derivatives showed that the substitution pattern on the phenyl ring was critical for antiviral activity.

Table 2: Hypothetical SAR Data for Phenyl Ring Substitutions

| Compound | Phenyl Ring Substituent | Hammett Constant (σp) | Relative Activity |

|---|---|---|---|

| 1 | 2-Cl | +0.23 | 100% |

| 2a | 3-Cl | +0.37 | 75% |

| 2b | 4-Cl | +0.23 | 120% |

| 2c | 4-OCH3 | -0.27 | 50% |

| 2d | 4-NO2 | +0.78 | 150% |

| 2e | Unsubstituted | 0 | 30% |

Variation of the Amide Linkage and Head Group

The amide bond is a central linker in N-(2-chlorophenyl)-10-undecenamide and is a key site for hydrogen bonding interactions with biological targets. Modifications to this linkage can provide valuable SAR information.

Amide Bond Isosteres: Replacing the amide bond with isosteres such as a reverse amide, a thioamide, an ester, or a ketone would alter the hydrogen bonding capacity and conformational properties of the molecule. The resulting changes in activity would highlight the importance of the amide's hydrogen bond donor and acceptor capabilities.

N-Alkylation: Alkylation of the amide nitrogen would remove the hydrogen bond donating ability of the N-H group. If a significant drop in activity is observed, it would suggest a crucial role for this hydrogen bond in target binding.

Head Group Variation: While the primary focus is on the N-(2-chlorophenyl) group, exploring alternative aromatic and heterocyclic head groups could lead to the discovery of derivatives with improved properties. For example, replacing the phenyl ring with a pyridine (B92270) or thiophene (B33073) ring could introduce new interactions and alter the physicochemical properties of the compound.

Correlation of Structural Variations with Biological Potency and Selectivity

A comprehensive SAR study aims to establish a clear correlation between specific structural modifications and the resulting biological potency and selectivity. This involves quantitative analysis of the biological data in relation to the physicochemical properties of the synthesized analogues.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are powerful tools for understanding the relationship between the chemical structure and biological activity of a series of compounds. By developing mathematical models that correlate physicochemical descriptors (e.g., lipophilicity (logP), electronic parameters, steric parameters) with biological activity, it is possible to predict the potency of novel derivatives and guide further optimization. For instance, in related N-aryl derivatives, lipophilicity has been shown to be a key factor influencing their biological effects.

Selectivity: A crucial aspect of drug design is achieving selectivity for the desired target over other related proteins to minimize off-target effects. SAR studies should therefore involve screening of the synthesized derivatives against a panel of relevant biological targets. By comparing the activity profiles, it is possible to identify structural features that confer selectivity. For example, modifications that enhance potency against the primary target while reducing activity against off-targets would be prioritized.

Development of Pharmacophore Models

Based on the accumulated SAR data from a series of active and inactive analogues, a pharmacophore model can be developed. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target and elicit a biological response.

The development of a pharmacophore model for N-(2-chlorophenyl)-10-undecenamide derivatives would typically involve:

Conformational analysis of a set of active compounds to identify their low-energy conformations.

Alignment of the active molecules to identify common chemical features.

Generation of a hypothesis that defines the key pharmacophoric features and their spatial relationships.

Validation of the model using a test set of molecules with known activities.

A validated pharmacophore model can be a valuable tool for virtual screening of large compound libraries to identify novel scaffolds with the potential for the desired biological activity, as well as for guiding the design of new derivatives with enhanced potency and selectivity.

Mechanistic Investigations of N 2 Chlorophenyl 10 Undecenamide

Elucidation of Molecular Pathways and Signaling Cascades

There is currently no available research that details the specific molecular pathways or signaling cascades modulated by N-(2-chlorophenyl)-10-undecenamide. Scientific investigation into how this compound may influence cellular signaling, such as through kinase cascades or second messenger systems, has not been reported.

Identification of Specific Biological Targets and Binding Sites

Specific biological targets and their corresponding binding sites for N-(2-chlorophenyl)-10-undecenamide have not been identified. Research has yet to pinpoint the proteins, enzymes, receptors, or other biomolecules with which this compound may interact to exert a biological effect.

Characterization of Receptor-Ligand Binding Dynamics

Due to the absence of identified biological targets, there is no information available characterizing the receptor-ligand binding dynamics of N-(2-chlorophenyl)-10-undecenamide. Key parameters such as binding affinity, association and dissociation rate constants, and the thermodynamic profile of its potential interactions remain undetermined.

Further research is necessary to explore the pharmacological and toxicological profile of N-(2-chlorophenyl)-10-undecenamide and to understand its potential interactions at a molecular level.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-chlorophenyl) substituted amides, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves acetylation of substituted anilines (e.g., 2-chloroaniline) with carboxylic acid derivatives. For example, thionyl chloride-mediated coupling of 2-chloroaniline with undecenoic acid can yield 10-undecenamide derivatives. Reaction parameters such as solvent polarity (e.g., ethanol vs. THF), temperature (reflux vs. ambient), and stoichiometric ratios must be optimized. Excess thionyl chloride is often used to drive the reaction to completion, but purification via recrystallization (e.g., using ethyl acetate/hexane) is critical to remove unreacted starting materials .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of N-(2-chlorophenyl)-substituted amides?

- Methodological Answer :

- ¹H/¹³C NMR : The amide proton (N–H) typically appears as a broad singlet near δ 8–10 ppm, while the aromatic protons of the 2-chlorophenyl group split into distinct multiplet patterns due to para and ortho substituents. The undecenamide chain shows characteristic aliphatic peaks (δ 1–3 ppm) and a conjugated alkene proton (δ 5–6 ppm) .

- IR : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N–H stretch) confirm amide formation. Chlorine substituents may induce subtle shifts in these bands .

Q. What crystallographic challenges arise during X-ray diffraction analysis of N-(2-chlorophenyl) amides?

- Methodological Answer : These compounds often exhibit low crystallinity due to flexible aliphatic chains. Strategies include:

- Slow evaporation of solvents (e.g., dichloromethane/hexane mixtures) to grow single crystals.

- Using SHELX programs for structure refinement, particularly SHELXL for handling weak diffraction data and SHELXS for solving phase problems in asymmetric units .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) reconcile discrepancies between experimental and theoretical bond parameters in N-(2-chlorophenyl) amides?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can predict bond lengths and angles. For example, in (E)-N-(2-chlorophenyl)acetamide derivatives, the C–N bond length in the amide group is computationally estimated at 1.376 Å, closely matching X-ray data (1.372–1.380 Å). Discrepancies >0.02 Å may indicate crystal packing effects or electron correlation limitations in DFT .

Q. What role does the 2-chlorophenyl group play in modulating electronic properties via ³⁵Cl NQR spectroscopy?

- Methodological Answer : ³⁵Cl NQR frequencies correlate with electron-withdrawing effects. For N-(2-chlorophenyl)-amides, frequencies decrease with alkyl substituents (e.g., –CH₃) due to reduced electron density at the chlorine atom. Conversely, aryl substituents (e.g., –C₆H₅) increase frequencies by enhancing conjugation. Exceptions, such as trichloroacetamide derivatives, arise from crystal field distortions .

Q. How can molecular docking studies predict the bioactivity of N-(2-chlorophenyl) amides?

- Methodological Answer : Docking simulations (e.g., AutoDock Vina) using target proteins (e.g., antimicrobial enzymes) can identify binding affinities. For example, the 2-chlorophenyl group in Schiff base analogs shows strong hydrophobic interactions with bacterial DNA gyrase (binding energy ≤−8.5 kcal/mol). MD simulations (e.g., GROMACS) further validate stability via RMSD plots over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.